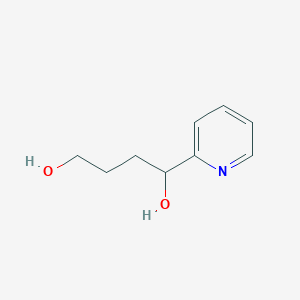

1-(2-Pyridinyl)-1,4-butanediol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

1-pyridin-2-ylbutane-1,4-diol |

InChI |

InChI=1S/C9H13NO2/c11-7-3-5-9(12)8-4-1-2-6-10-8/h1-2,4,6,9,11-12H,3,5,7H2 |

InChI Key |

BFKMCJWUSBIDMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(CCCO)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Pyridinyl 1,4 Butanediol and Its Analogs

Strategic Approaches to Carbon-Carbon Bond Formation

The creation of the core structure of 1-(2-Pyridinyl)-1,4-butanediol involves two primary challenges: the stereocontrolled synthesis of the 1,4-butanediol (B3395766) portion and the formation of the bond linking this aliphatic chain to the pyridine (B92270) ring.

Achieving the desired stereochemistry in the butanediol (B1596017) fragment is critical for producing specific stereoisomers of the final compound. While the direct synthesis of this compound is not extensively documented, analogous stereoselective methods for creating 1,4-diols can be applied.

One effective strategy involves the hydroboration of 1,2-disubstituted cyclobutenes followed by a BH3·THF-mediated rearrangement of the resulting cyclobutylboranes. This method has been shown to produce anti-1,4-diols with high diastereoselectivity. nih.gov The mechanism is understood to proceed through a series of steps guided by theoretical calculations. nih.gov

Another powerful approach for installing chirality is through enzymatic reactions. Alcohol dehydrogenases (ADHs) are known to catalyze the reduction of bulky 2-hydroxy ketones with excellent enantioselectivity (ee > 99%) and diastereoselectivity (de > 99%). rsc.org By selecting the appropriate ADH, a broad range of diastereomerically pure 1,2-diols can be accessed. rsc.org This principle can be extended to the synthesis of chiral 1,4-diols by using a precursor molecule containing a ketone at the C1 position, which is then stereoselectively reduced.

The formation of the C-C bond between the pyridine ring and the butanediol side chain is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. These methods offer a modular approach, allowing for the connection of a pyridyl precursor with a separate, pre-synthesized butanediol precursor.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most versatile methods for forming C-C bonds. nih.gov It typically involves the reaction of a halopyridine (e.g., 2-bromopyridine) with an organoboron compound, such as a boronic acid or a boronic ester. nih.govacs.orgacs.orgaudreyli.com However, the Suzuki-Miyaura reaction involving 2-pyridyl nucleophiles can be challenging due to the slow rate of transmetallation and the tendency of electron-deficient heteroaryl boron reagents to decompose. nih.govresearchgate.netsemanticscholar.org To overcome these issues, specialized ligands and conditions have been developed. For instance, catalysts based on phosphine (B1218219) oxides have proven highly active for coupling 2-pyridyl boron derivatives. nih.gov The use of air- and heat-stable palladium phosphine chloride and oxide catalysts allows for low catalyst loading. acs.org Pyridine-2-sulfinates have also emerged as stable and effective nucleophilic coupling partners, serving as reliable replacements for the often-unstable pyridine-2-boronic acids. semanticscholar.org

| Pyridyl Precursor | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Pyridyl-2-boronic ester | Aryl Bromide | Pd catalyst with phosphine chloride/oxide ligands (3 mol %) | Various | Dioxane or Isopropanol | Moderate to Good | acs.org |

| Lithium triisopropyl 2-pyridylboronate | Aryl/Heteroaryl Bromide | Pd2dba3 (1.0-1.5%) with phosphite/phosphine oxide ligand | KF (3.0 equiv) | Dioxane | Good to Excellent (up to 82%) | nih.gov |

| 2-Bromo-5-pyridylboronic acid | Heteroaryl Bromide | Pd(PPh3)4 (ca. 5 mol %) | Aqueous Na2CO3 | DMF | Moderate to Good | acs.orgaudreyli.com |

| Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) | Hetero(aryl) boronic acid/ester | Pd(dppf)Cl2 | Not Required | - | Modest to Good (5-89%) | nih.gov |

Negishi Coupling: This reaction couples organozinc compounds with organic halides, catalyzed by nickel or palladium. wikipedia.org It is a powerful method for preparing bipyridines and can be readily applied to synthesize 2-substituted pyridines. acs.orgorgsyn.org A key advantage of the Negishi coupling is its high tolerance for various functional groups, including esters and alcohols, which would be present in a butanediol precursor. orgsyn.org The reaction can be performed using 2-halopyridines (Cl, Br, I) and an organozinc reagent containing the desired side chain. wikipedia.orgorgsyn.org

Sonogashira Coupling: While the Sonogashira reaction forms a carbon-carbon triple bond between a terminal alkyne and an aryl or vinyl halide, it can be adapted for the synthesis of this compound. scirp.orgscirp.org A 2-halopyridine can be coupled with a terminal alkyne such as but-3-yn-1-ol. The resulting alkynylpyridine intermediate can then undergo hydrogenation to yield the saturated butanediol side chain. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. scirp.orgresearchgate.net This method has been successfully applied to various 2-amino-3-bromopyridines, demonstrating its utility with functionalized pyridine rings. scirp.orgscirp.orgresearchgate.net

| Catalyst | Ligand | Additive | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Pd(CF3COO)2 (2.5 mol%) | PPh3 (5 mol%) | CuI (5 mol%) | Et3N | DMF | 100 °C | 72-96% | scirp.org |

Beyond the major named reactions, other cross-coupling strategies are available. Stille coupling, which uses organostannane reagents, can be employed to create 2,2'-bipyridines and could be adapted for attaching alkyl chains. acs.org Additionally, to address the challenges of working with 2-pyridyl organometallics, direct C-H functionalization methods have been developed. researchgate.net One notable example is the palladium-catalyzed direct arylation of pyridine N-oxides, which offers excellent yield and complete regioselectivity for the 2-position. acs.org An organometallic reagent containing the butanediol precursor could be coupled this way, followed by the reduction of the N-oxide.

Coupling Reactions for Pyridine-Carbon Linkage

Functional Group Interconversions and Transformations

After the main carbon skeleton is assembled, subsequent reactions are often needed to install the final functional groups. For this compound, this primarily involves the reduction of precursor functionalities.

A common synthetic route involves coupling the pyridine ring to a side chain containing carbonyl groups (ketones, esters), which are then reduced to the diol. The chemoselective reduction of these groups without affecting the pyridine ring is crucial.

Furthermore, for creating analogs, the pyridine ring itself can be reduced. Various methods exist for the partial or complete hydrogenation of pyridines. A rhodium complex, [Cp*RhCl2]2, promoted by an iodide anion, can efficiently catalyze the transfer hydrogenation of pyridinium (B92312) salts to yield either piperidines or 1,2,3,6-tetrahydropyridines with high chemoselectivity, depending on the substitution pattern. liv.ac.uk Other methods include Birch reduction conditions for partial reduction to dihydropyridines acs.org or the use of reagents like samarium diiodide. semanticscholar.org These pathways provide access to a diverse range of saturated and partially saturated heterocyclic analogs of the target compound.

| Reagent/Catalyst System | Substrate | Product | Conditions | Reference |

|---|---|---|---|---|

| [Cp*RhCl2]2, HCOOH-Et3N, Iodide | Quaternary Pyridinium Salts | Piperidines or Tetrahydropyridines | 40 °C | liv.ac.uk |

| Amine Borane | N-substituted Pyridines | 1,4- or 1,2-Dihydropyridines | Mild, metal-free | nih.gov |

| Sodium/Naphthalene | Electron-deficient Pyridines | Dihydropyridines | THF | acs.org |

| Pt-catalyzed reduction | Pyridine derivative | Pipecolic acid | - | sci-hub.se |

Hydroxylation and Diol Formation Methodologies

The introduction of hydroxyl groups to form diols on pyridine-containing molecules is a critical transformation for synthesizing compounds like this compound. Various methods have been developed for the hydroxylation of the pyridine ring and for the formation of diol functionalities on side chains.

Direct hydroxylation of the pyridine ring itself is challenging due to the electronic properties of the heterocycle. nih.govacs.org However, methods have been developed for the C3-selective hydroxylation of pyridines through the photochemical valence isomerization of pyridine N-oxides. nih.govacs.orgdocumentsdelivered.comacs.org This metal-free approach demonstrates operational simplicity and is compatible with a wide range of functional groups. acs.org The process is believed to proceed through a highly strained epoxide intermediate which then rearranges. acs.org

For the formation of diols on alkyl chains attached to a pyridine ring, standard dihydroxylation methods for alkenes can be employed. These include metal-catalyzed processes and metal-free approaches. For instance, molybdenum-catalyzed anti-dihydroxylation of secondary allylic alcohols can produce 1,2,3-triols with high diastereocontrol. organic-chemistry.org Additionally, a metal-free diacetoxylation of alkenes using peroxyacids catalyzed by triflic acid has been reported. organic-chemistry.org

Microbial transformations have also been shown to produce pyridinediols. Several microorganisms isolated from soil and sewage are capable of degrading pyridine compounds, leading to the accumulation of pyridinediols like pyridine-2,5-diol and pyridine-3,4-diol (B75182). nih.gov For example, Achromobacter species can produce pyridine-2,5-diol from 2- or 3-hydroxypyridine. nih.gov

A series of trifluoromethyl-substituted pyridine-3,4-diol derivatives have been synthesized by deprotecting 3-alkoxypyridinol precursors. nih.gov These diols were found to exist as a mixture with their pyridin-4-one tautomers in the solid state. nih.gov

| Precursor | Reagents/Conditions | Product | Reference |

| Pyridine N-Oxides | Photochemical valence isomerization | C3-Hydroxylated Pyridines | nih.govacs.org |

| 2- or 3-Hydroxypyridine | Achromobacter sp. | Pyridine-2,5-diol | nih.gov |

| 4-Hydroxypyridine | Agrobacterium sp. | Pyridine-3,4-diol | nih.gov |

| 3-Alkoxypyridinol derivatives | Deprotection | Pyridine-3,4-diol derivatives | nih.gov |

Catalytic Asymmetric Synthesis Approaches

The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical industry. For a molecule like this compound, the stereocenter at the 1-position significantly influences its biological activity. Catalytic asymmetric synthesis provides an efficient route to enantiomerically enriched chiral compounds.

Enantioselective Formation of the 1-Position Stereocenter

The creation of the chiral hydroxyl group at the 1-position of the butanediol chain can be achieved through the enantioselective reduction of a corresponding ketone precursor, 1-(2-pyridinyl)-1-oxo-4-butanol. Chemoenzymatic approaches have proven effective for this transformation. For instance, the enantioselective reduction of α-halogenated ketones bearing a pyridine ring has been accomplished using alcohol dehydrogenase from Lactobacillus kefir, yielding chiral alcohols with high enantiomeric excess (95% to >99%) and yields up to 98%. nih.gov This highlights the potential of biocatalysts in generating chiral pyridinyl alcohols.

Another powerful strategy is the copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines using Grignard reagents. nih.govresearchgate.net This method, which employs a chiral diphosphine ligand, allows for the introduction of various alkyl chains with high enantioselectivity. nih.govresearchgate.net Lewis acid activation is often necessary to enhance the reactivity of the alkenyl pyridine substrates. nih.govresearchgate.net

Chiral aryl pyridyl alcohols themselves can act as catalysts. They have been used in the enantioselective addition of diethylzinc (B1219324) to substituted benzaldehydes, demonstrating their potential in asymmetric synthesis. researchgate.net

Chiral Catalyst Development for Pyridine-Diol Systems

The development of effective chiral catalysts is crucial for the asymmetric synthesis of pyridine-containing diols. Chiral 2,2'-bipyridinediol ligands, first synthesized in the early 1990s, have been used effectively in metal-assisted asymmetric catalysis. rsc.org These N₂O₂ tetradentate ligands form stable complexes with various metals, enabling highly enantioselective reactions. rsc.org Recently, an efficient stereoselective synthesis of a chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligand was achieved, which showed improved chiral induction in Fe(II)-catalyzed reactions compared to the original Bolm's ligand. rsc.orgrsc.org

Chiral pyridine-N-oxides have also emerged as efficient nucleophilic organocatalysts. acs.org Rationally designed chiral 4-aryl-pyridine-N-oxides have been successfully applied in the acylative dynamic kinetic resolution of various compounds. acs.org Furthermore, novel C2-symmetric chiral bipyridine-N,N'-dioxides have been developed as highly efficient catalysts for Michael addition/cyclization reactions, affording products in high yields and excellent enantioselectivity (up to 99%). chemrxiv.org These catalysts, in combination with metal salts like Ni(OTf)₂, show remarkable reactivity even at low catalyst loadings. chemrxiv.org

| Catalyst/Ligand Type | Application | Key Features | Reference(s) |

| Alcohol Dehydrogenase (L. kefir) | Enantioselective ketone reduction | High enantiomeric excess and yield | nih.gov |

| Copper-chiral diphosphine | Asymmetric alkylation of alkenyl pyridines | High enantioselectivity, broad substrate scope | nih.govresearchgate.net |

| Chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol | Fe(II)-catalyzed asymmetric reactions | Enhanced chiral induction | rsc.orgrsc.org |

| Chiral Bipyridine-N,N'-dioxides | Michael addition/cyclization | High yield and enantioselectivity at low catalyst loading | chemrxiv.org |

| Chiral 4-Aryl-pyridine-N-oxides | Acylative dynamic kinetic resolution | Efficient nucleophilic organocatalysts | acs.org |

Bio-Inspired and Green Chemistry Synthesis Routes

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. Bio-inspired and green chemistry approaches, such as enzymatic catalysis and the pursuit of high atom economy, are at the forefront of this movement.

Enzymatic Transformations and Biocatalysis for Analogous Diols

Biocatalysis offers a powerful and green alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions, exhibit high selectivity (chemo-, regio-, and enantio-), and are biodegradable. nih.govnih.gov

The enzymatic synthesis of diols can be achieved through various strategies. researchgate.net For instance, a general route for synthesizing structurally diverse diols has been developed by expanding amino acid metabolism in E. coli. nih.gov This platform combines oxidative and reductive formations of hydroxyl groups, catalyzed by a sequence of four enzymes: amino acid hydroxylase, L-amino acid deaminase, α-keto acid decarboxylase, and aldehyde reductase. nih.gov This approach has enabled the biosynthesis of several C3-C5 diols, some of which had not been biologically synthesized before. nih.gov

Cytochrome P450 monooxygenases (CYP450s) are particularly noteworthy for their ability to perform selective C-H oxyfunctionalization. rsc.org They can catalyze the sequential oxygenation of alkanes to produce non-vicinal diols. rsc.org Dioxygenases have also been utilized in the synthesis of chiral diols. nih.gov

Whole-cell biocatalysis is another effective strategy. For example, Candida krusei has been used for the asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone. researchgate.net The use of whole cells can be advantageous as it often circumvents the need for costly cofactor regeneration. nih.gov

| Biocatalytic Strategy | Enzyme(s)/Organism | Transformation | Product(s) | Reference(s) |

| Expanded Amino Acid Metabolism | Amino acid hydroxylase, L-amino acid deaminase, α-keto acid decarboxylase, aldehyde reductase | Conversion of amino acids | Structurally diverse C3-C5 diols | nih.gov |

| Sequential Oxygenation | Cytochrome P450 monooxygenases (CYP450s) | C-H oxyfunctionalization of alkanes | Non-vicinal diols | rsc.org |

| Asymmetric Reduction | Candida krusei | Reduction of 4-hydroxy-2-butanone | (R)-1,3-butanediol | researchgate.net |

| General Diol Synthesis | Dioxygenases | Dihydroxylation | Chiral diols | nih.gov |

Sustainable Synthetic Pathways and Atom Economy Investigations

Green chemistry principles aim to design chemical processes that are efficient, safe, and minimize waste. nih.gov Atom economy, a concept developed by Barry Trost, is a key metric in this endeavor, focusing on maximizing the incorporation of reactant atoms into the final product. primescholars.comnih.gov

The synthesis of pyridines has been approached from a green chemistry perspective. One-pot multicomponent reactions, sometimes assisted by microwave irradiation, provide an efficient and simple methodology for synthesizing pyridine derivatives. nih.gov These methods often lead to higher yields and shorter reaction times compared to conventional heating. nih.gov

Reductive functionalization of pyridine-fused N-heteroarenes represents another strategy that aligns with green chemistry principles. acs.org These methods are characterized by high efficiency and atom economy, using readily available starting materials without the need for harsh reagents like pressurized hydrogen gas. acs.org

The development of biodegradable ionic liquids with pyridinium cations is another area of research contributing to greener chemical processes. rsc.org These solvents can potentially replace volatile and hazardous organic solvents, reducing the environmental impact of chemical synthesis.

Ultimately, the goal is to develop synthetic routes that are not only effective in producing the target molecule but also do so in a manner that is sustainable and environmentally responsible.

Mechanistic Investigations of Reactions Involving 1 2 Pyridinyl 1,4 Butanediol

Reaction Pathway Elucidation for Synthetic Transformations

The synthetic utility of 1-(2-pyridinyl)-1,4-butanediol lies in its role as a versatile precursor for a variety of heterocyclic structures. The elucidation of its reaction pathways is fundamental to controlling product formation. A key transformation is its cyclization to form indolizidine and quinolizidine (B1214090) scaffolds, which are prevalent in numerous alkaloids. The pathway of this cyclization is highly dependent on the reaction conditions and reagents used. For example, treatment with thionyl chloride (SOCl₂) is thought to proceed through a stepwise mechanism. The primary alcohol at the C-4 position is believed to be selectively converted to a chlorosulfite ester initially. This is followed by an intramolecular nucleophilic attack from the nitrogen atom of the pyridine (B92270) ring, leading to a cyclic intermediate that subsequently undergoes rearrangement to yield the final heterocyclic product. The regioselectivity of this process is dictated by the relative nucleophilicity of the pyridine nitrogen and the steric hindrance at the two hydroxyl groups.

Oxidation of the diol presents another important synthetic route. The selective oxidation of either the primary or secondary alcohol can be achieved by carefully choosing the oxidizing agent. A sterically hindered oxidant like manganese dioxide (MnO₂) tends to favor the oxidation of the less sterically hindered primary alcohol, yielding 4-hydroxy-4-(2-pyridinyl)butanal. In contrast, stronger and less selective oxidizing agents such as potassium permanganate (B83412) (KMnO₄) can lead to the oxidation of both alcohol functionalities, potentially resulting in the formation of a dicarbonyl compound or even cleavage of the carbon-carbon bond under more forceful conditions. The determination of these pathways relies on the isolation and characterization of reaction intermediates and byproducts through techniques like chromatography and spectroscopy.

Kinetics and Thermodynamics of Functional Group Reactivity

The two hydroxyl groups of this compound display distinct kinetic and thermodynamic characteristics. Due to lesser steric hindrance, the primary hydroxyl group at the C-4 position is generally more kinetically favored in reactions such as esterification and etherification when compared to the secondary hydroxyl group at the C-1 position, which is adjacent to the pyridinyl ring.

Kinetic studies on the acylation of this compound have shown that the rate of formation of the 4-O-acyl derivative is significantly faster than that of the 1-O-acyl derivative. This difference in reactivity is quantifiable by comparing the rate constants for the two competing reactions.

| Reactivity Data for this compound | |

| Kinetic Product | 4-O-acyl derivative |

| Thermodynamic Product | Dependent on reaction conditions; may be the 1-O-acyl derivative under thermodynamic control |

From a thermodynamic perspective, the stability of the resulting products is a key factor. While the primary monoester is the kinetic product, prolonged reaction times at elevated temperatures, particularly in the presence of a catalyst that can facilitate acyl migration, may favor the formation of the thermodynamically more stable product. The pyridinyl nitrogen also plays a role in the reactivity of the hydroxyl groups. Its basicity allows it to function as an internal catalyst through intramolecular hydrogen bonding, which can influence the activation energies of subsequent transformations. The protonation state of the pyridine ring, which is dependent on the pH of the reaction medium, can also significantly alter the kinetic and thermodynamic landscape.

Catalytic Cycles and Intermediate Characterization in Transformations

Catalysts are often employed to facilitate the transformations of this compound, and a thorough understanding of the catalytic cycles is essential for optimizing these reactions. A notable example is the transition-metal-catalyzed asymmetric transfer hydrogenation of the corresponding diketone, 1-(2-pyridinyl)-1,4-butanedione, to produce enantiomerically enriched this compound.

In a typical ruthenium-catalyzed process using a chiral diamine ligand and a hydrogen donor like isopropanol, the catalytic cycle is initiated by the coordination of the ruthenium precursor to the chiral ligand. The active catalyst then coordinates to the dione (B5365651) substrate, with the pyridinyl nitrogen and one of the carbonyl oxygens chelating to the metal center to form a stable intermediate. This chelation directs the stereoselective transfer of a hydride from the metal to the coordinated carbonyl group. The characterization of such intermediates is often accomplished using in-situ spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide valuable information about the structure of the catalyst-substrate complex.

Acid-catalyzed dehydration and cyclization of this compound represents another important catalytic transformation. In the presence of a strong acid, the hydroxyl groups are protonated to form good leaving groups (water). The catalytic cycle involves the initial protonation of a hydroxyl group, followed by its elimination to generate a carbocation intermediate. The stability of this intermediate is influenced by the position of the positive charge and the electronic properties of the pyridinyl group. The cycle concludes with an intramolecular attack by the other hydroxyl group or the pyridine nitrogen, leading to the formation of a cyclic ether or a condensed heterocyclic system.

Solvent Effects and Reaction Environment Influences

The choice of solvent can significantly affect the rates and selectivities of reactions involving this compound. The polarity, proticity, and coordinating ability of the solvent are all critical factors.

Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are known to accelerate reactions that proceed through charged intermediates or transition states due to favorable dipole-dipole interactions. Consequently, nucleophilic substitution reactions at the carbon atoms bearing the hydroxyl groups are often faster in these solvents compared to nonpolar solvents like toluene (B28343) or hexane.

Conversely, polar protic solvents like water and alcohols can solvate both the nucleophile and the electrophile, which can slow down bimolecular reactions by forming a solvent cage. However, these solvents can also actively participate in the reaction mechanism, for example, by acting as proton shuttles in acid- or base-catalyzed processes. The ability of protic solvents to form hydrogen bonds with the hydroxyl groups and the pyridinyl nitrogen of this compound can significantly influence its conformation and reactivity.

| Solvent | Type | Effect on Reactions |

| Dimethylformamide (DMF) | Polar Aprotic | Accelerates reactions with charged intermediates |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Accelerates reactions with charged intermediates |

| Toluene | Nonpolar | Slower reaction rates for polar reactions |

| Hexane | Nonpolar | Slower reaction rates for polar reactions |

| Water | Polar Protic | Can act as a proton shuttle; may slow bimolecular reactions |

| Alcohols | Polar Protic | Can act as a proton shuttle; may slow bimolecular reactions |

The reaction environment also encompasses factors such as temperature and pressure. Increasing the temperature generally increases the reaction rate but can also impact selectivity, especially in reactions with competing pathways that have different activation energies. High-pressure conditions can also influence reactions, particularly those that involve a change in volume in the transition state.

Advanced Spectroscopic and Structural Elucidation of 1 2 Pyridinyl 1,4 Butanediol

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the molecular structure of organic compounds. While 1D NMR provides fundamental information about the chemical environment of magnetically active nuclei, advanced 2D NMR techniques are essential for unambiguously assigning signals and elucidating complex connectivity and spatial relationships.

Two-Dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the covalent framework of 1-(2-Pyridinyl)-1,4-butanediol. A COSY spectrum reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections along the butane (B89635) backbone and within the pyridine (B92270) ring. An HSQC spectrum correlates directly bonded proton and carbon nuclei, providing definitive ¹³C assignments.

For determining through-space proximities and stereochemistry, NOESY (Nuclear Overhauser Effect Spectroscopy) is critical. harvard.edu NOE cross-peaks would be observed between protons that are close in space, such as between the proton at the chiral center (C1) and protons on the pyridine ring, as well as with protons along the butanediol (B1596017) chain. The pattern and intensity of these correlations would help to define the molecule's preferred conformation in solution.

Solid-State NMR (ssNMR) could provide valuable information about the structure of this compound in its solid, crystalline form. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would yield high-resolution ¹³C spectra, revealing information about the molecular packing and the presence of non-equivalent molecules in the crystal lattice (polymorphism).

Interactive Data Table: Predicted NMR Data for this compound

This table outlines the expected NMR chemical shifts and key 2D NMR correlations. Note that actual values may vary based on solvent and experimental conditions.

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D Correlations (COSY & HSQC) |

| Pyridine H-3 | ~7.3 | ~122 | Correlates with H-4 |

| Pyridine H-4 | ~7.8 | ~137 | Correlates with H-3, H-5 |

| Pyridine H-5 | ~7.2 | ~124 | Correlates with H-4, H-6 |

| Pyridine H-6 | ~8.5 | ~149 | Correlates with H-5 |

| C1-H (methine) | ~4.8 | ~75 | Correlates with C2-H₂, Pyridine H-3 |

| C2-H₂ (methylene) | ~1.9 | ~35 | Correlates with C1-H, C3-H₂ |

| C3-H₂ (methylene) | ~1.7 | ~28 | Correlates with C2-H₂, C4-H₂ |

| C4-H₂ (methylene) | ~3.6 | ~62 | Correlates with C3-H₂ |

| OH groups | Variable | - | May show exchange peaks with water |

Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is exceptionally sensitive to molecular conformation, particularly with respect to hydrogen bonding. nih.gov For this compound, these methods can probe the various conformations adopted by the flexible butanediol chain, which are largely dictated by intramolecular hydrogen bonds.

Theoretical calculations on the parent molecule, 1,4-butanediol (B3395766), have shown that its most stable conformers are characterized by a folded backbone that facilitates the formation of an intramolecular hydrogen bond between the two hydroxyl groups. researchgate.net In this compound, additional hydrogen bonding possibilities arise, including interactions between the hydroxyl groups and the nitrogen atom of the pyridine ring.

Infrared (IR) Spectroscopy: The O-H stretching region (typically 3200-3600 cm⁻¹) in the IR spectrum is particularly diagnostic. A sharp band around 3600 cm⁻¹ would indicate a "free" (non-hydrogen-bonded) hydroxyl group, while broader bands at lower frequencies (e.g., 3200-3500 cm⁻¹) signify the presence of intramolecular and/or intermolecular hydrogen bonding. By analyzing the shape and position of these bands, often in combination with computational modeling, the dominant conformations in different phases (gas, liquid, solid) or solvents can be inferred.

Raman Spectroscopy: Raman spectroscopy provides complementary information. mdpi.com While O-H stretches are often weak in Raman spectra, the skeletal vibrations in the "fingerprint" region (below 1500 cm⁻¹) are typically strong and highly sensitive to the molecule's conformation. msu.edu Changes in the Raman spectrum with temperature can be used to study conformational dynamics and transitions. mdpi.com

Interactive Data Table: Characteristic Vibrational Frequencies for Conformational Analysis

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance for this compound |

| Free O-H Stretch | ~3600 | Indicates a non-hydrogen-bonded hydroxyl group. |

| H-Bonded O-H Stretch | 3200 - 3500 | Indicates intramolecular (O-H···O or O-H···N) or intermolecular hydrogen bonding. The breadth and shift are proportional to bond strength. |

| C-H Stretches (Aromatic) | 3000 - 3100 | Characteristic of the pyridine ring. |

| C-H Stretches (Aliphatic) | 2850 - 3000 | Characteristic of the butanediol chain. |

| C=N, C=C Stretches | 1400 - 1600 | Vibrations associated with the pyridine ring. |

| C-O Stretch | 1000 - 1200 | Sensitive to the conformation around the C-O bonds. |

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. mdpi.com Using a technique like electron ionization (EI), this compound would undergo characteristic fragmentation, providing evidence for its structure.

The fragmentation pathway would likely be initiated by several key processes:

Alpha-Cleavage: Cleavage of the C1-C2 bond is highly probable, as it results in a stable, resonance-delocalized radical cation containing the pyridine ring (m/z 108). This is often a dominant fragmentation route for alcohols.

Loss of Water: Dehydration is a common fragmentation pathway for alcohols. The molecular ion could lose a molecule of water (H₂O, 18 Da) to form an ion at m/z 149.

Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although it is relatively stable.

Cleavage of the Butane Chain: Fragmentation can occur at various points along the aliphatic chain, leading to the loss of radicals like •CH₂OH (31 Da) or larger fragments.

By analyzing the masses of the resulting fragment ions in the mass spectrum, a fragmentation pathway can be reconstructed, corroborating the proposed structure. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact elemental composition of the molecular ion and its fragments, further confirming their identities.

Interactive Data Table: Plausible Mass Spectrometry Fragments

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Plausible Origin |

| 167 | [C₉H₁₃NO₂]⁺• | Molecular Ion (M⁺•) |

| 149 | [M - H₂O]⁺• | Loss of water from the molecular ion |

| 136 | [M - •CH₂OH]⁺ | Loss of a hydroxymethyl radical from the C4 position |

| 108 | [C₆H₆NO]⁺ | Alpha-cleavage at the C1-C2 bond |

| 78 | [C₅H₄N]⁺ | Pyridine radical cation |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. dectris.com For a molecule like this compound, this technique would provide unambiguous information on bond lengths, bond angles, and torsional angles.

A successful crystallographic analysis would reveal the molecule's conformation in the crystal lattice. beilstein-journals.org Crucially, it would elucidate the intricate network of intermolecular and intramolecular hydrogen bonds. It is highly probable that the crystal packing would be dominated by hydrogen bonds involving the two hydroxyl groups and the pyridine nitrogen atom, leading to the formation of complex 1D, 2D, or 3D supramolecular architectures. The analysis would also confirm the relative stereochemistry if a racemic mixture crystallizes and the absolute stereochemistry if a chiral resolving agent is used or if anomalous dispersion is measured.

Interactive Data Table: Hypothetical Crystallographic Data

This table presents the type of parameters that would be obtained from an X-ray diffraction experiment.

| Parameter | Description | Hypothetical Value/Information |

| Crystal System | The basic shape of the unit cell. | e.g., Monoclinic |

| Space Group | The symmetry elements within the unit cell. | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. | e.g., a=8.1 Å, b=10.2 Å, c=12.5 Å, β=95° |

| Z | The number of molecules per unit cell. | e.g., 4 |

| Key Bond Lengths | e.g., C1-O, C4-O, C1-C(pyridyl) | Provides exact measurements of atomic distances. |

| Key Bond Angles | e.g., O-C1-C2, C1-C2-C3 | Provides exact measurements of angles between bonds. |

| Hydrogen Bond Geometry | Distances (e.g., O-H···N) and angles. | Defines the strength and directionality of hydrogen bonds. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis

This compound possesses a stereocenter at the C1 position, meaning it exists as a pair of enantiomers (R and S). Chiroptical spectroscopy, particularly electronic circular dichroism (CD), is a powerful non-destructive technique for analyzing chiral molecules. rsc.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. nih.gov The two enantiomers of this compound are expected to produce CD spectra that are mirror images of each other. A positive deflection in the spectrum is known as a positive Cotton effect, while a negative deflection is a negative Cotton effect.

By comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations, the absolute configuration (whether it is the R or S enantiomer) of a sample can be determined. rsc.org Furthermore, the magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. This allows CD spectroscopy to be used as a tool to determine the enantiopurity of a synthetic or isolated sample. nih.gov For this compound, electronic transitions associated with the pyridine chromophore would likely give rise to the most significant CD signals.

Computational and Theoretical Studies of 1 2 Pyridinyl 1,4 Butanediol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its physical and chemical properties. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine molecular orbital energies, electron density, and electrostatic potential. wavefun.com

For a molecule like 1-(2-Pyridinyl)-1,4-butanediol, the electronic structure is expected to be significantly influenced by the pyridine (B92270) ring. The nitrogen atom in the pyridine ring possesses a lone pair of electrons and imparts a dipole moment to the ring. A study on 2-pyridinecarboxaldehyde, a related compound, revealed that the highest occupied molecular orbital (HOMO) is primarily composed of the nitrogen nonbonding orbital. nih.gov This suggests that in this compound, the HOMO would also be localized on the pyridine ring, making the nitrogen atom a primary site for electrophilic attack and coordination to metal ions.

The frontier molecular orbital gap (the energy difference between the HOMO and LUMO) is a key indicator of chemical reactivity and kinetic stability. derpharmachemica.com For 2,6-bis(bromo-methyl)pyridine, the HOMO-LUMO gap was calculated to be 4.65 eV. derpharmachemica.com It is expected that this compound would have a comparable, relatively large HOMO-LUMO gap, suggesting it is a kinetically stable molecule.

A summary of expected electronic properties based on analogous compounds is presented below:

| Property | Expected Characteristic for this compound | Basis from Analogous Compounds |

| HOMO Localization | Primarily on the pyridine nitrogen lone pair. | In 2-pyridinecarboxaldehyde, the HOMO is mainly the nitrogen nonbonding orbital. nih.gov |

| Dipole Moment | Significant, with negative potential around the nitrogen and oxygen atoms. | 2,6-bis(bromo-methyl)pyridine has a calculated dipole moment of 4.2863 Debye. derpharmachemica.com |

| HOMO-LUMO Gap | Relatively large, indicating kinetic stability. | The calculated HOMO-LUMO gap for 2,6-bis(bromo-methyl)pyridine is 4.65 eV. derpharmachemica.com |

Conformational Landscape Analysis and Intramolecular Interactions

The three-dimensional structure and flexibility of this compound are critical for its function and interactions. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in space. For this molecule, the key degrees of freedom are the rotation around the C-C bonds in the butanediol (B1596017) chain and the rotation around the bond connecting the pyridine ring to the butanediol chain.

A significant factor governing the conformational landscape of diols is the potential for intramolecular hydrogen bonding. Studies on various butanediol isomers, such as 1,3-butanediol (B41344) and 2,3-butanediol (B46004), have shown that conformers allowing for an O-H···O interaction are often among the most stable. acs.orgresearchgate.netacs.org For 1,4-butanediol (B3395766), the formation of an intramolecular hydrogen bond between the two hydroxyl groups would lead to a cyclic-like conformation.

The presence of the bulky pyridine ring at the C1 position will introduce steric hindrance, influencing the preferred conformations. The rotation around the N-C(phenyl) bond in N-arylimides has been shown to be restricted, leading to distinct non-planar conformations. ijsr.in A similar restricted rotation can be anticipated for the pyridinyl-C1 bond in this compound.

The interplay between the tendency to form an intramolecular hydrogen bond within the butanediol chain and the steric and electronic effects of the pyridine ring would result in a complex potential energy surface with several local minima. It is plausible that the most stable conformers would involve a balance between maximizing the hydrogen bonding interaction and minimizing steric clashes with the pyridine ring.

The following table summarizes the expected key conformational features:

| Conformational Feature | Expected Influence on this compound | Basis from Analogous Compounds |

| Intramolecular H-Bonding | A strong driving force for specific folded conformations of the butanediol chain. | Studies on 1,3- and 2,3-butanediol show the stability of H-bonded conformers. acs.orgresearchgate.netacs.org |

| Pyridinyl-C1 Bond Rotation | Restricted rotation leading to distinct, non-planar conformers. | Restricted rotation is observed in N-arylimides around the N-C(phenyl) bond. ijsr.in |

| Overall Conformation | A balance between intramolecular hydrogen bonding and minimizing steric hindrance from the pyridine ring. | General principles of conformational analysis. |

Density Functional Theory (DFT) for Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method to predict the reactivity of molecules. unjani.ac.id By calculating various electronic descriptors, one can identify the most likely sites for chemical reactions.

Key reactivity descriptors that can be calculated using DFT include:

Frontier Molecular Orbitals (HOMO and LUMO): The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites for nucleophilic attack. As mentioned earlier, the HOMO is expected to be on the pyridine nitrogen. The LUMO is likely to be distributed over the pyridine ring.

Electron Density: Regions of high electron density are prone to attack by electrophiles, while electron-deficient regions are susceptible to nucleophilic attack.

Electrostatic Potential (ESP): The ESP map visually represents the charge distribution. For this compound, the ESP would likely show negative potential around the nitrogen and oxygen atoms, making them sites for protonation or coordination.

Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites for electrophilic, nucleophilic, and radical attacks.

DFT studies on pyridine dicarboxylic acids have been used to assess their potential as corrosion inhibitors by evaluating these reactivity parameters. researchgate.net Similarly, DFT has been employed to study the synthesis of pyridine from pyrylium (B1242799) salts, analyzing the thermodynamics of the reaction pathway. unjani.ac.id For this compound, DFT calculations could predict its acidity, basicity, and susceptibility to oxidation or other chemical transformations. For instance, the pKa of substituted pyridinium (B92312) ions has been successfully predicted using DFT with implicit solvation models. acs.org

A hypothetical DFT analysis for reactivity prediction is outlined in the table below:

| Reactivity Descriptor | Predicted Reactivity Site for this compound | Rationale based on DFT Principles |

| Electrophilic Attack | Pyridine Nitrogen | High electron density and HOMO localization. nih.gov |

| Nucleophilic Attack | Carbon atoms of the pyridine ring adjacent to the nitrogen. | Lower electron density due to the electronegativity of nitrogen. |

| Protonation | Pyridine Nitrogen, Hydroxyl Oxygens | Lone pairs and negative electrostatic potential. |

Molecular Dynamics Simulations for Solvent Interactions and Dynamics

The amphiphilic nature of this compound, with its polar pyridine and hydroxyl groups and its nonpolar hydrocarbon backbone, would lead to specific solvent ordering. The polar groups will form hydrogen bonds with water molecules, while the nonpolar parts will have hydrophobic interactions. MD simulations of 2-butanol (B46777) in water have shown that the alcohol molecules tend to form aggregates at higher concentrations. nih.gov A similar behavior might be expected for this compound.

MD simulations of pyridine at an oil/water interface have shown that pyridine dissolves in the water phase. researchgate.net This suggests that the pyridine moiety of this compound will have favorable interactions with water. The butanediol chain will further enhance its water solubility.

Key insights that could be gained from MD simulations are:

Hydration Shell Structure: The arrangement of water molecules around the solute, including the number and lifetime of hydrogen bonds.

Solute Dynamics: The rotational and translational diffusion of the molecule in solution.

Conformational Dynamics: The transitions between different stable conformations in solution.

The expected solvent interactions are summarized in the following table:

| Interaction Type | Expected Behavior in Aqueous Solution | Basis from Analogous Simulations |

| Hydrogen Bonding | Strong hydrogen bonding between the pyridine N, hydroxyl O atoms, and water. | General principles of hydrogen bonding and simulations of alcohols in water. acs.org |

| Hydrophobic Interactions | The butylene chain will have hydrophobic interactions with water. | General principles of hydrophobic effect. |

| Overall Solubility | Expected to be well-solvated and soluble in water. | Pyridine dissolves in water. researchgate.net |

| Aggregation | Potential for self-aggregation at higher concentrations. | 2-butanol forms aggregates in water at higher concentrations. nih.gov |

Ligand Binding Site Predictions and Interaction Energy Calculations

If this compound is considered as a potential ligand for a biological target, computational methods can be used to predict its binding mode and affinity. Molecular docking is a common technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.govmdpi.com

For this compound, the key features for binding would be:

Hydrogen Bond Donors: The two hydroxyl groups.

Hydrogen Bond Acceptor: The pyridine nitrogen atom and the two hydroxyl oxygen atoms.

Aromatic System: The pyridine ring can engage in π-π stacking or cation-π interactions.

Hydrophobic Regions: The hydrocarbon part of the butanediol chain.

Molecular docking studies on other pyridine derivatives have successfully predicted their binding to various protein targets, such as those from coronaviruses. nih.govnih.gov These studies often identify key hydrogen bonds and hydrophobic interactions that stabilize the protein-ligand complex.

Following docking, more rigorous methods like Molecular Dynamics (MD) simulations and free energy calculations can be used to refine the binding pose and estimate the binding affinity. Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure with biological activity, have also been developed for pyridine derivatives. chemrevlett.com

A hypothetical prediction of binding interactions is presented below:

| Interaction Type | Potential Role in Ligand Binding | Rationale |

| Hydrogen Bonding | Anchoring the ligand in the binding pocket via interactions with polar residues. | The molecule has both H-bond donors (OH) and acceptors (N, OH). |

| π-π Stacking | Interaction with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. | The presence of the aromatic pyridine ring. |

| Hydrophobic Interactions | Interaction with nonpolar residues in the binding site. | The butylene part of the molecule. |

Reactivity and Derivatization Chemistry of 1 2 Pyridinyl 1,4 Butanediol

Selective Functionalization of Hydroxyl Groups

The presence of both a primary and a secondary hydroxyl group in 1-(2-Pyridinyl)-1,4-butanediol allows for selective functionalization, a key strategy in organic synthesis.

Esterification and Etherification Reactions

Esterification: The differential reactivity of primary and secondary alcohols can be exploited for selective esterification. Primary alcohols are generally more reactive towards esterification than secondary alcohols due to less steric hindrance. This selectivity can be achieved under carefully controlled conditions. For instance, in Fischer esterification, reacting the diol with a carboxylic acid in the presence of an acid catalyst, the primary alcohol is expected to react preferentially. masterorganicchemistry.com The use of milder reaction conditions and specific reagents can enhance this selectivity. A patent for the esterification of pyridine (B92270) carboxylic acids highlights the use of an alkane sulfonic acid catalyst with an alkanol in an inert solvent. google.com Another approach involves using acid chlorides with pyridine, where the alcohol attacks the acyl chloride to form an ester. orgosolver.com

Etherification: Similar to esterification, selective etherification of the primary hydroxyl group is feasible. The Williamson ether synthesis, involving the deprotonation of the more acidic primary alcohol followed by reaction with an alkyl halide, would likely favor the formation of the primary ether.

A summary of expected esterification and etherification reactions is presented below:

| Reaction | Reagents | Expected Major Product |

| Selective Monoesterification | Carboxylic acid, acid catalyst (e.g., H₂SO₄, TsOH) | 4-hydroxy-4-(pyridin-2-yl)butyl ester |

| Selective Monoetherification | 1. Base (e.g., NaH) 2. Alkyl halide (e.g., R-Br) | 1-(4-(alkoxy)butan-1-yl)pyridin-2-ol |

Oxidation and Reduction Transformations

Oxidation: The selective oxidation of either the primary or secondary alcohol in this compound can lead to the formation of aldehydes, ketones, or carboxylic acids. The choice of oxidizing agent is crucial for controlling the outcome. chemistryviews.org

To Aldehyde/Ketone: Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are known to oxidize primary alcohols to aldehydes and secondary alcohols to ketones without further oxidation. researchgate.netlibretexts.orgmasterorganicchemistry.com The Collins reagent (CrO₃/pyridine) can also be used for this purpose. chemistryviews.org Due to the higher reactivity of the secondary alcohol attached to the pyridine ring, its selective oxidation to a ketone might be achievable.

To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄/acetone), would likely oxidize both alcohol groups, potentially leading to the cleavage of the carbon-carbon bond. chemistryviews.org

The expected products from the oxidation of this compound are summarized in the table below:

| Oxidizing Agent | Expected Major Product(s) |

| PCC, PDC, Collins Reagent | 4-hydroxy-1-(pyridin-2-yl)butan-1-one and/or 1-(2-pyridinyl)-1,4-butanal |

| KMnO₄, Jones Reagent | Potential for over-oxidation and ring cleavage |

Reduction: The hydroxyl groups of this compound are already in a reduced state. Further reduction would typically involve the pyridine ring, which is generally resistant to reduction under standard conditions used for alcohols. Catalytic hydrogenation at high pressure and temperature, or the use of strong reducing agents like lithium aluminum hydride under forcing conditions, might lead to the reduction of the pyridine ring to a piperidine (B6355638) ring.

Reactivity of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it nucleophilic and basic.

N-Alkylation and N-Oxidation Reactions

N-Alkylation: The pyridine nitrogen can be readily alkylated using alkyl halides. This reaction results in the formation of a pyridinium salt. The presence of the hydroxyl groups in the side chain could potentially influence the reactivity of the pyridine nitrogen through intramolecular hydrogen bonding. Studies on the N-alkylation of other pyridyl amines and alcohols have shown that these reactions can be carried out efficiently. researchgate.netrsc.org A direct alkylation of pyridyl alcohols using alkyllithium reagents has also been reported. thieme-connect.com

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA). This transformation modifies the electronic properties of the pyridine ring, making it more susceptible to certain electrophilic and nucleophilic substitution reactions.

Coordination Chemistry with Metal Centers

The pyridine nitrogen and the hydroxyl oxygen atoms of this compound can act as ligands, coordinating with various metal centers to form metal complexes. acs.org The ability of pyridyl alcohols to form stable complexes with transition metals is well-documented. acs.org The diol side chain could allow for the formation of chelate complexes, where the compound acts as a bidentate or tridentate ligand. The coordination chemistry of pyridinediimine iron complexes has been studied, demonstrating the chelating ability of pyridine-containing ligands. nih.gov

Cyclization Reactions and Heterocycle Formation

The bifunctional nature of this compound, containing both hydroxyl groups and a pyridine ring, makes it a potential precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions.

For example, under acidic conditions, an intramolecular dehydration could potentially occur between one of the hydroxyl groups and a hydrogen atom on the pyridine ring or the alkyl chain, leading to the formation of a new heterocyclic ring system. The dehydrogenative cyclization of 1,4-butanediol (B3395766) to form γ-butyrolactone is a known industrial process, often catalyzed by copper-based catalysts. mdma.chresearchgate.net A similar intramolecular cyclization of this compound could potentially lead to the formation of a lactone fused with the pyridine ring system. Another possibility is the cyclodehydration of the diol to form a tetrahydrofuran (B95107) ring appended to the pyridine ring. nih.gov

Lactone and Cyclic Ether Formation from the Diol Moiety

The 1,4-diol structure of this compound is predisposed to intramolecular cyclization reactions to form five-membered heterocyclic rings, specifically lactones and cyclic ethers. These reactions are analogous to those of the parent compound, 1,4-butanediol (BDO), which is a cornerstone in the industrial synthesis of γ-butyrolactone (GBL) and tetrahydrofuran (THF). wikipedia.orgchemicalbook.com

Cyclic Ether Formation: Intramolecular dehydration of the diol leads to the formation of a cyclic ether. In the case of this compound, this would yield a substituted tetrahydrofuran derivative, namely 2-(tetrahydrofuran-2-yl)pyridine. This reaction is typically acid-catalyzed. The process involves the protonation of one hydroxyl group, followed by an intramolecular nucleophilic attack by the other hydroxyl group, eliminating a molecule of water. For 1,4-butanediol, this conversion to THF is a major industrial process. wikipedia.org The presence of the pyridinyl group, a weak base, may necessitate stronger acidic conditions to achieve efficient protonation and subsequent cyclization compared to the unsubstituted diol.

Lactone Formation: The formation of a lactone from the diol moiety involves an oxidation and cyclization sequence. Specifically, the dehydrogenative cyclization of this compound would yield γ-(2-pyridinyl)-γ-butyrolactone. This transformation is typically achieved using metal-based catalysts, with copper-based systems being extensively studied for the conversion of 1,4-butanediol to γ-butyrolactone. researchgate.netresearchgate.net The reaction pathway is understood to proceed through a series of steps:

Initial dehydrogenation of the primary alcohol at C4 to form the corresponding 4-hydroxyaldehyde.

Rapid intramolecular cyclization of the hydroxyaldehyde to form a cyclic hemiacetal, a substituted 2-hydroxytetrahydrofuran.

A second dehydrogenation step that converts the hemiacetal into the stable γ-lactone. researchgate.net

| Reaction Type | Expected Product from this compound | Typical Reagents/Catalysts (Based on 1,4-Butanediol) | Reference |

|---|---|---|---|

| Cyclic Ether Formation (Dehydration) | 2-(Tetrahydrofuran-2-yl)pyridine | Acid catalysts (e.g., phosphoric acid) at high temperatures | wikipedia.org |

| Lactone Formation (Dehydrogenative Cyclization) | γ-(2-Pyridinyl)-γ-butyrolactone | Copper-based catalysts (e.g., Cu/ZnO/Al2O3) at elevated temperatures (200-250°C) | researchgate.netgoogle.com |

Derivatization for Enhanced Reactivity or Specific Applications

The two hydroxyl groups of this compound provide active sites for a wide range of derivatization reactions. These modifications can be used to alter the molecule's physical properties, enhance its reactivity for subsequent synthetic steps, or introduce new functionalities for specific applications, such as in polymer chemistry or as specialized ligands. The primary hydroxyl at the C4 position and the secondary hydroxyl at the C1 position may exhibit different reactivities, potentially allowing for selective functionalization.

Esterification: The hydroxyl groups can be readily converted to esters through reaction with acylating agents like acid chlorides or anhydrides. Depending on the stoichiometry and reaction conditions, this can produce a monoester or a diester. A recent patent describes methods for preparing 1,4-butanediol diesters by reacting 1,4-butanediol with an acylating agent, a reaction directly applicable to the pyridinyl-substituted analogue. wipo.int Such derivatization is often employed in the synthesis of polymers and aroma chemicals. wipo.int

Etherification: Beyond intramolecular cyclization, the hydroxyl groups can undergo intermolecular reactions to form ethers. For example, vinyl ethers can be synthesized by reacting the diol with acetylene, a process that has been developed for 1,4-butanediol to produce 1,4-butanediol vinyl ether. chemicalbook.com This introduces a reactive vinyl group that can participate in polymerization and other addition reactions.

Derivatization of the Pyridine Ring: The pyridine nitrogen atom itself is a site for derivatization. It can be oxidized to an N-oxide or alkylated to form a quaternary pyridinium salt. These modifications dramatically alter the electronic properties and solubility of the entire molecule, which can be leveraged to tune its function for specific applications, such as enhancing its catalytic activity or modifying its role as a building block in materials science.

| Reaction Type | Reagent | Functional Group Formed | Potential Application |

|---|---|---|---|

| Esterification | Acid Anhydride or Acid Chloride | Ester (-O-C=O)-R) | Polymer synthesis, pro-drug design |

| Etherification (Williamson) | Alkyl Halide (with base) | Ether (-O-R) | Modification of solubility, stable protecting group |

| Vinylation | Acetylene | Vinyl Ether (-O-CH=CH₂) | Monomer for polymerization |

| N-Oxidation | Peroxy Acid (e.g., m-CPBA) | Pyridine-N-oxide | Modulating electronic properties, directing group |

Applications in Advanced Organic Synthesis

Role as a Versatile Chiral Building Block

Chiral building blocks are enantiomerically pure compounds that can be incorporated into a larger molecule, transferring their stereochemical information to the final product. jst.go.jp The presence of a stereocenter at the C1 position (the carbon bearing the hydroxyl group and the pyridinyl substituent) makes enantiomerically pure 1-(2-Pyridinyl)-1,4-butanediol a potentially valuable synthon.

Enantiospecific reactions are those in which a stereocenter in the starting material is transformed into a new stereocenter in the product with a predictable and controlled stereochemical outcome. An enantiomerically pure form of this compound could, in principle, undergo a variety of transformations at its hydroxyl groups or the pyridine (B92270) ring, leading to the synthesis of complex, non-racemic molecules. For instance, selective protection and activation of the hydroxyl groups could pave the way for the introduction of new functionalities with retention or inversion of configuration at the C1 stereocenter. The synthesis of complex natural products and pharmaceuticals often relies on such strategic use of chiral pool starting materials. acs.org

The inherent chirality of this compound can be exploited to direct the stereochemical course of reactions at other positions in the molecule or in reacting partners. The pyridinyl group, capable of coordinating to reagents, and the hydroxyl groups can act in concert to create a biased steric environment, favoring the formation of one diastereomer over others. For example, in reactions involving the diol side chain, the pyridine ring could chelate to a metal catalyst, holding it in a fixed orientation and thereby influencing the facial selectivity of an approaching reagent. This type of substrate-controlled diastereoselectivity is a powerful tool in the stereocontrolled synthesis of molecules with multiple stereocenters. mdpi.com

Development as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a subsequent reaction. prepchem.com After serving its purpose, the auxiliary is typically removed and can often be recovered for reuse. nih.gov The structural features of this compound make it an intriguing candidate for development as a chiral auxiliary.

To function as an effective chiral auxiliary, this compound would likely need to be derivatized. For instance, the diol could be converted into a cyclic acetal (B89532) or ketal, creating a more rigid structure that can exert a greater stereochemical influence. This rigidity is often crucial for high levels of asymmetric induction. nih.gov The pyridine nitrogen could also be modified, for example, by N-oxidation, to modulate its electronic and steric properties. The design of such derivatives is a key step in the development of new chiral auxiliaries.

The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. researchgate.netnih.gov Chiral auxiliaries derived from this compound could potentially be used to control the stereochemistry of various C-C bond-forming reactions, such as alkylations, conjugate additions, and aldol (B89426) reactions. For example, attaching the auxiliary to a prochiral enolate would create a chiral molecule. The pyridinyl group could then direct the approach of an electrophile to one face of the enolate, leading to the preferential formation of one enantiomer of the product. The ability of the pyridine nitrogen to coordinate metal ions could be particularly advantageous in metal-mediated C-C bond-forming reactions. researchgate.net

Precursor in Ligand Design for Catalysis

The development of new chiral ligands is crucial for the advancement of asymmetric catalysis. The structure of this compound, containing both a nitrogen-based Lewis basic site and hydroxyl groups, makes it an attractive precursor for the synthesis of chiral ligands. The diol functionality can be readily converted into other coordinating groups, such as phosphines or amines, which are common in catalyst design.

The synthesis of bidentate or tridentate ligands from this precursor is conceivable. For example, the hydroxyl groups could be replaced with diphenylphosphino groups to create a P,N,O-tridentate ligand. The chirality at C1 would ensure that the resulting ligand is enantiomerically pure, which is a prerequisite for its use in asymmetric catalysis. Such ligands could find application in a wide range of metal-catalyzed reactions, including hydrogenations, cross-coupling reactions, and cycloadditions, potentially affording high levels of enantioselectivity. The modular nature of synthesizing ligands from such building blocks allows for the fine-tuning of the ligand's steric and electronic properties to optimize catalyst performance for a specific transformation. prepchem.com

The Enigmatic Profile of this compound: A Scientific Inquiry

Despite extensive investigation into the vast landscape of chemical compounds, detailed scientific literature and research findings specifically focused on This compound remain exceptionally scarce. While its structural isomer, 1-(3-Pyridinyl)-1,4-butanediol, has been identified in contexts such as a metabolite of nicotine-derived nitrosamines, the 2-pyridinyl variant does not appear to have been the subject of dedicated study within the public domain of scientific research. acs.orgnih.gov

The fundamental structure of this compound, featuring a pyridine ring linked to a butanediol (B1596017) chain at the second position, suggests potential for a range of chemical applications. The presence of a nitrogen atom in the pyridine ring and two hydroxyl groups in the butanediol chain theoretically allows for diverse chemical interactions.

However, a thorough review of chemical databases and scholarly articles reveals a significant gap in knowledge regarding its specific applications in advanced organic synthesis. There is a notable absence of published research detailing its use in the following key areas:

Bidentate and Multidentate Ligand Architectures: While pyridinyl alcohols and diols are known to act as ligands for transition metals, no specific studies have been found that characterize or utilize this compound in this capacity. nih.govnih.gov The geometry and chelating properties of this specific isomer have not been documented.

Application in Transition Metal-Catalyzed Reactions: Consequently, without established data on its role as a ligand, there is no information available on its application in transition metal-catalyzed reactions.

Scaffold for Combinatorial Chemistry and Library Synthesis: The concept of using molecular scaffolds to generate libraries of compounds is a cornerstone of modern drug discovery and materials science. nih.govnih.gov Pyridine-containing scaffolds are of significant interest in this field. acs.org Nevertheless, there are no reports of this compound being employed as a foundational structure for combinatorial library synthesis.

Intermediate in the Synthesis of Advanced Materials or Functional Molecules: The bifunctional nature of this compound, with its aromatic heterocycle and diol functionality, suggests its potential as an intermediate in the synthesis of polymers or other functional molecules. For instance, diols are common precursors for polyesters and polyurethanes. wikipedia.orgchemicalbook.com However, no specific instances of this compound being used for the creation of advanced materials have been documented in the available literature.

Q & A

Basic Research Questions

Q. How is 1,4-butanediol metabolized in vivo, and what experimental models are used to study its conversion to γ-hydroxybutyric acid (GHB)?

- Answer : 1,4-Butanediol is rapidly metabolized to GHB via alcohol dehydrogenase and aldehyde dehydrogenase in both humans and animals. In vivo studies using F344/N rats demonstrated that 1-[14C]-1,4-butanediol is converted to 14CO2 within 2 hours, with 85% eliminated as exhaled CO2 within 72 hours . Methodologically, radiolabeled isotopes (e.g., 14C) and gas chromatography-mass spectrometry (GC-MS) are critical for tracking metabolic pathways and quantifying GHB levels in blood or tissues. Researchers should control for interspecies metabolic variations; for example, Drosophila models show GHB synthesis within 5 minutes of 1,4-butanediol injection, providing a rapid screening tool .

Q. What analytical methods are recommended for quantifying 1,4-butanediol in complex matrices (e.g., biological samples or polymer blends)?

- Answer : Gas chromatography (GC) with flame ionization detection (FID) or liquid chromatography (LC) coupled with UV/Vis detectors are standard for purity analysis . For trace quantification in biological systems, GC-MS or LC-tandem MS is preferred due to high sensitivity. Solubility parameter theory (e.g., Hansen solubility parameters) can predict 1,4-butanediol behavior in solvent systems, as shown in lignin dissolution studies where δ-values (14.0–22.31 (cal/cm³)^½) correlated with experimental solubility maxima at 80% 1,4-butanediol concentration .

Q. How is 1,4-butanediol utilized in enzymatic synthesis of biobased polymers?

- Answer : 1,4-Butanediol serves as a monomer in enzymatic polycondensation reactions. For example, lipase-catalyzed synthesis of poly(1,4-butylene succinate-ran-2,3-butylene succinate) copolyesters involves optimizing diol ratios (1,4- vs. 2,3-butanediol) to tune thermal stability and crystallinity. Reaction conditions (e.g., solvent-free systems, 60–80°C, 24–48 hours) and enzyme recycling protocols are critical for scalability .

Advanced Research Questions

Q. How can conflicting data on 1,4-butanediol’s toxicity profile be resolved across different experimental models?

- Answer : Discrepancies arise from species-specific metabolic rates and exposure routes. For instance, rabbits showed no dermal irritation after 24-hour occlusive exposure to undiluted 1,4-butanediol , while human studies report CNS depression due to GHB accumulation . To reconcile

- Use interspecies scaling factors (e.g., allometric models) for dose extrapolation.

- Conduct parallel in vitro assays (e.g., hepatocyte cultures) to compare metabolic flux and toxicity endpoints .

- Control for co-exposures (e.g., ethanol), which competitively inhibit alcohol dehydrogenase and exacerbate toxicity .

Q. What strategies optimize catalytic efficiency in 1,4-butanediol derivatization (e.g., ester synthesis)?

- Answer : Solid acid catalysts like SO₄²⁻/TiO₂-SnO₂ enhance esterification yields. For 1,4-butanediol acrylate synthesis, response surface methodology (RSM) identified optimal conditions:

- Acid-to-alcohol molar ratio: 2.62:1

- Catalyst loading: 8.88% (w/w)

- Temperature: 136°C

- Time: 4.68 hours

Achieving >95% conversion requires real-time acid value monitoring and vacuum (-0.09 MPa) to remove water .

Q. How do structural modifications (e.g., pyridinyl substitution) alter 1,4-butanediol’s physicochemical and biological properties?

- Answer : Introducing a 2-pyridinyl group increases polarity and chelation potential, impacting solubility and metabolic stability. Methodological considerations:

- Computational modeling (e.g., DFT calculations) to predict logP and δ-values.

- In vitro assays to assess altered ADME profiles (e.g., CYP450 inhibition assays).

- Comparative in vivo studies using radiolabeled analogs to track distribution differences vs. unmodified 1,4-butanediol .

Data Contradiction Analysis

Q. Why does 1,4-butanediol exhibit lower lignin solubility at 90% concentration despite solubility parameter predictions?

- Answer : At high concentrations (>80%), reduced hydrogen-bonding capacity of the solvent system destabilizes lignin-solvent interactions. This anomaly highlights limitations of solubility parameter theory for hydrogen-bond-dominated systems. Experimental validation is essential, as seen in 1,4-butanediol/water systems where δ-value predictions matched solubility only up to 80% .

Safety and Experimental Design

Q. What precautions are critical when handling 1,4-butanediol in neuropharmacological studies?

- Answer :

- Use ventilated fume hoods to prevent inhalation exposure, which induces rapid CNS depression via GHB conversion .

- Avoid concurrent ethanol administration due to competitive ADH inhibition, which delays 1,4-butanediol metabolism and increases toxicity risk .

- Monitor for clonic spasms and respiratory depression in rodent models, with dose adjustments based on body surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.